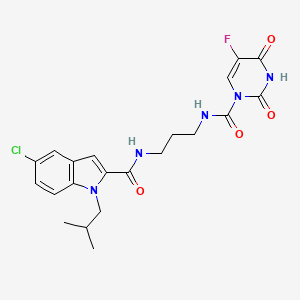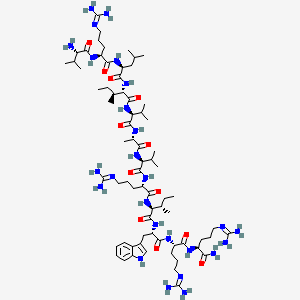
Innate defense regulator 1018
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IDR-1018 is a synthetic peptide belonging to the class of innate defense regulators. These peptides are designed to mimic natural host defense peptides, which play a crucial role in the immune system by protecting the host against pathogenic microorganisms. IDR-1018 is known for its ability to kill bacteria and regulate various immune functions, making it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
IDR-1018 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
In an industrial setting, the production of IDR-1018 involves scaling up the solid-phase peptide synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. The peptide is then purified using techniques like high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
IDR-1018 undergoes various chemical reactions, including:
Oxidation: IDR-1018 can be oxidized, leading to the formation of disulfide bonds between cysteine residues, which can affect its structure and function.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in IDR-1018 can be substituted with other residues to modify its properties and enhance its activity
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents in the presence of a base
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of IDR-1018, as well as modified peptides with enhanced or altered properties .
Wissenschaftliche Forschungsanwendungen
IDR-1018 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating infections, wound healing, and inflammatory diseases.
Industry: Utilized in the development of new antimicrobial coatings and materials .
Wirkmechanismus
IDR-1018 exerts its effects through multiple mechanisms:
Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
Immune Modulation: It regulates the functions of macrophages and neutrophils, enhancing their ability to respond to infections and inflammation.
Wound Healing: It promotes the recruitment and activation of mast cells, which play a crucial role in the wound healing process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LL-37: A natural host defense peptide with antimicrobial and immune-modulating properties.
HB-107: A peptide derived from human host defense peptides, known for its wound healing activities.
Synoeca-MP: An antimicrobial peptide with activity against several bacteria of clinical importance
Uniqueness of IDR-1018
IDR-1018 is unique due to its low toxicity and broad spectrum of immunomodulatory activities. Unlike some other peptides, it does not rely solely on direct antimicrobial activity but also modulates host immune responses, making it a versatile therapeutic agent .
Eigenschaften
Molekularformel |
C71H126N26O12 |
|---|---|
Molekulargewicht |
1535.9 g/mol |
IUPAC-Name |
(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C71H126N26O12/c1-14-39(11)54(66(108)93-50(33-42-34-86-44-23-17-16-22-43(42)44)61(103)89-46(25-19-29-83-69(76)77)58(100)88-45(56(73)98)24-18-28-82-68(74)75)96-60(102)48(27-21-31-85-71(80)81)91-65(107)53(38(9)10)94-57(99)41(13)87-64(106)52(37(7)8)95-67(109)55(40(12)15-2)97-62(104)49(32-35(3)4)92-59(101)47(26-20-30-84-70(78)79)90-63(105)51(72)36(5)6/h16-17,22-23,34-41,45-55,86H,14-15,18-21,24-33,72H2,1-13H3,(H2,73,98)(H,87,106)(H,88,100)(H,89,103)(H,90,105)(H,91,107)(H,92,101)(H,93,108)(H,94,99)(H,95,109)(H,96,102)(H,97,104)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
InChI-Schlüssel |
RNOHIZCXHRBFRE-MUOSHHONSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


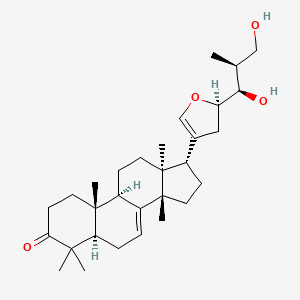
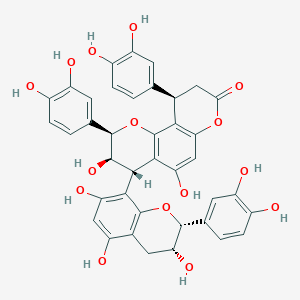
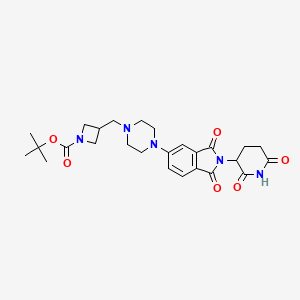

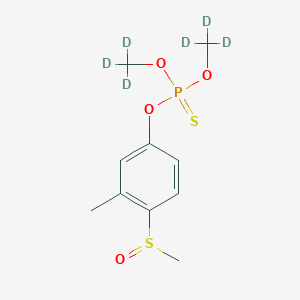
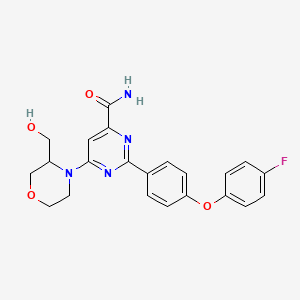
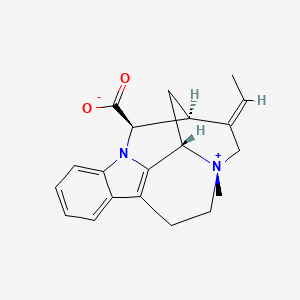
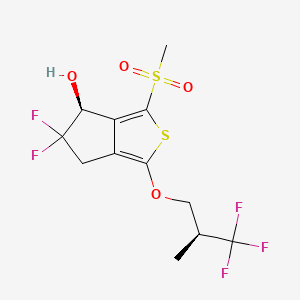

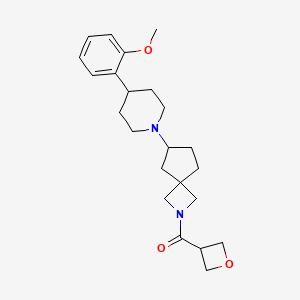
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
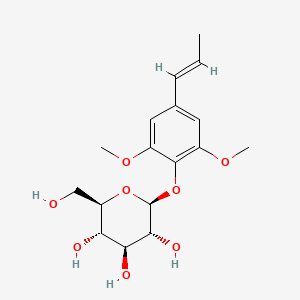
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
